4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 28491-67-0
VCID: VC2316259
InChI: InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3H,1-2H3,(H2,9,10,11,12)
SMILES: CC1=CC(=NC2=C1C(=O)NN2)C
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

CAS No.: 28491-67-0

Cat. No.: VC2316259

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol - 28491-67-0

Specification

CAS No. 28491-67-0
Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 4,6-dimethyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3H,1-2H3,(H2,9,10,11,12)
Standard InChI Key CMSUKWHWNLICEI-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C(=O)NN2)C
Canonical SMILES CC1=CC(=NC2=C1C(=O)NN2)C

Introduction

Structural Characteristics

Chemical Structure and Properties

4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol is characterized by its specific molecular structure with the following properties:

PropertyValue
CAS Number28491-67-0
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
StructurePyrazole ring fused to pyridine ring
SubstituentsMethyl groups at positions 4 and 6; hydroxyl group at position 3

The compound features a bicyclic heterocyclic system comprising a pyrazole ring fused to a pyridine ring. The methyl groups at positions 4 and 6 on the pyridine ring influence the electronic properties of the molecule, while the hydroxyl group at position 3 introduces potential for hydrogen bonding and other interactions.

Substitution Pattern Analysis

An analysis of the substitution patterns among pyrazolo[3,4-b]pyridines reveals that the 4,6-disubstituted pattern, as observed in 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol, is one of the most common, accounting for approximately 46.83% of described compounds . This prevalence suggests that this particular substitution pattern may confer advantageous properties for various applications.

Research has shown that in 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, the most common substituent at position C3 is a methyl group (66.06%), followed by a hydrogen atom (23.69%) . The hydroxyl group at position C3 in 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol represents a less common but potentially valuable substitution that may contribute to its unique properties and biological activities.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves the construction of the pyrazolopyridine core. This can be achieved through various methods, broadly classified into two major strategies:

  • Formation of a pyridine ring onto a preexisting pyrazole ring

  • Formation of a pyrazole ring onto a preexisting pyridine ring

These approaches provide flexibility in the synthesis of pyrazolo[3,4-b]pyridines with different substitution patterns and functional groups.

Pyridine Formation onto Preexisting Pyrazole

One common approach to synthesizing pyrazolo[3,4-b]pyridines involves using 3-aminopyrazole or its derivatives as starting materials. In this method, 3-aminopyrazole acts as a 1,3-NCC-dinucleophile, reacting with a suitable 1,3-CCC-biselectrophile to form the pyridine ring .

The reaction typically proceeds through a nucleophilic attack by either the amino group or the sp² carbon at the β position of 3-aminopyrazole onto one of the carbonyl groups of the 1,3-biselectrophile, followed by dehydration and cyclization. This leads to the formation of a 6-membered ring which, after further dehydration, forms the pyrazolo[3,4-b]pyridine system .

For the synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol specifically, this could involve the reaction of a suitable 3-aminopyrazole derivative with a 1,3-dicarbonyl compound that introduces the methyl groups at positions 4 and 6, followed by appropriate modifications to introduce the hydroxyl group at position 3.

Pyrazole Formation onto Preexisting Pyridine

Another approach involves the formation of the pyrazole ring onto a preexisting pyridine ring. This can be achieved through the reaction of appropriate precursors under acidic or basic conditions, such as the reaction of 4,6-dimethyl-2-nitropyridine with a suitable hydrazine derivative.

This approach may offer advantages in terms of regioselectivity and the ability to introduce specific substituents at desired positions of the pyrazolopyridine scaffold.

Physical and Chemical Properties

Spectroscopic Characteristics

The spectroscopic properties of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol, including NMR, IR, and mass spectrometry data, are crucial for its characterization and identification in research settings. The presence of the pyrazole and pyridine rings, along with the methyl and hydroxyl substituents, results in characteristic spectroscopic signatures that can be used for identification and purity assessment.

Stability and Reactivity

The stability and reactivity of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol are influenced by its structure, particularly the presence of the hydroxyl group at position 3 and the methyl groups at positions 4 and 6. The hydroxyl group introduces potential for hydrogen bonding and can participate in various chemical reactions, including substitution, esterification, and oxidation.

The presence of the pyrazole and pyridine rings also contributes to the compound's reactivity profile, with the nitrogen atoms serving as potential sites for protonation, alkylation, or coordination with metals.

Applications in Medicinal Chemistry

Drug Development Applications

The applications of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol span several fields, particularly in medicinal chemistry. These compounds are researched for their potential in developing therapeutic agents targeting various biological pathways. Their unique structure contributes to diverse chemical properties, which are beneficial for drug development.

The pyrazolo[3,4-b]pyridine scaffold has been used in the development of various drug candidates, with researchers attracted by the versatility of such compounds as scaffolds for the synthesis of tyrosine kinase inhibitors (TKI) and other therapeutic agents .

Structure-Activity Relationships

Structure-activity relationship studies of pyrazolo[3,4-b]pyridines provide valuable insights into the influence of different substituents on biological activity. The presence of methyl groups at positions 4 and 6 and a hydroxyl group at position 3 in 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol creates a unique pharmacophore that may interact selectively with specific biological targets.

Understanding these structure-activity relationships is crucial for the rational design of new derivatives with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Comparison with Related Compounds

Derivatives with Different N-Substituents

Several derivatives of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol with different substituents at the N1 position have been synthesized and studied. These include:

  • 1-cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol (Molecular Formula: C15H21N3O, Molecular Weight: 259.35 g/mol)

  • 1-(heptan-4-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol (Molecular Formula: C15H23N3O, Molecular Weight: 261.36 g/mol)

These N-substituted derivatives may exhibit different physical, chemical, and biological properties compared to the parent compound, potentially leading to enhanced activity or selectivity for specific applications.

Analogues with Different Functional Groups at C3

Other analogues of the 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold with different functional groups at position 3 have also been studied. These include:

  • 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 41601-44-9, Molecular Formula: C8H10N4, Molecular Weight: 162.19 g/mol)

  • N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (CAS: 866017-67-6)

The replacement of the hydroxyl group with other functional groups, such as an amino group or a thiourea moiety, can significantly alter the compound's properties and biological activities.

Comparative Analysis

Table 1: Comparison of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Position 3 SubstituentN1 Substituent
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-olC8H9N3O163.18-OH-H
1-cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-olC15H21N3O259.35-OH-cycloheptyl
1-(heptan-4-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-olC15H23N3O261.36-OH-heptan-4-yl
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineC8H10N4162.19-NH2-H
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thioureaC10H13N5S235.31-NHCSNH2-H

This comparative analysis illustrates the structural diversity within the 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine family and the potential for modulating properties and activities through strategic modifications at key positions.

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